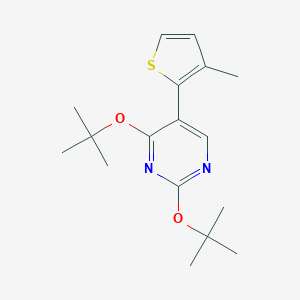![molecular formula C7H9N3OS B428951 [(E)-(4-methylthiophen-3-yl)methylideneamino]urea](/img/structure/B428951.png)
[(E)-(4-methylthiophen-3-yl)methylideneamino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-(4-methylthiophen-3-yl)methylideneamino]urea is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
[(E)-(4-methylthiophen-3-yl)methylideneamino]urea can be synthesized through a one-pot reaction involving the condensation of 4-methylthiophene-3-carbaldehyde with semicarbazide. The reaction typically occurs in a methanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 4-methylthiophene-3-carbaldehyde semicarbazone are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(E)-(4-methylthiophen-3-yl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
[(E)-(4-methylthiophen-3-yl)methylideneamino]urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-methylthiophene-3-carbaldehyde semicarbazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carbaldehyde semicarbazone
- Thiophene-3-carbaldehyde semicarbazone
- 4-Methylthiophene-2-carbaldehyde semicarbazone
Uniqueness
[(E)-(4-methylthiophen-3-yl)methylideneamino]urea is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C7H9N3OS |
|---|---|
Molecular Weight |
183.23g/mol |
IUPAC Name |
[(E)-(4-methylthiophen-3-yl)methylideneamino]urea |
InChI |
InChI=1S/C7H9N3OS/c1-5-3-12-4-6(5)2-9-10-7(8)11/h2-4H,1H3,(H3,8,10,11)/b9-2+ |
InChI Key |
AZMICTDHJRBTAV-XNWCZRBMSA-N |
SMILES |
CC1=CSC=C1C=NNC(=O)N |
Isomeric SMILES |
CC1=CSC=C1/C=N/NC(=O)N |
Canonical SMILES |
CC1=CSC=C1C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Bis[2-tert-butylthiophene]](/img/structure/B428868.png)

![3,3'-bis[5-tert-butyl-2(5H)-thiophenone]](/img/structure/B428870.png)
![Diethyl 3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-8,8-dicarboxylate](/img/structure/B428872.png)

![3,5,9,11-tetraethyl-4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraen-7-one](/img/structure/B428874.png)

![Ethyl 2-[(1,3-dichlorodibenzo[b,d]thien-4-yl)oxy]-2-methylpropanoate](/img/structure/B428877.png)
![Ethyl 2-[(1-chlorodibenzo[b,d]thien-4-yl)oxy]-2-methylpropanoate](/img/structure/B428878.png)

![methyl 2-phenyl-3-thiophen-2-yl-1H-thieno[2,3-e]azaborinine-6-carboxylate](/img/structure/B428884.png)

![Ethyl 2-methyl-2-[(5-oxidodibenzo[b,d]thien-4-yl)oxy]propanoate](/img/structure/B428889.png)
![4',6'-dimethyl-dispiro(cyclohexane-1,1'-[1'H,3'H]-thieno[3,4-c]furan-3,1'-cyclohexane)](/img/structure/B428891.png)
